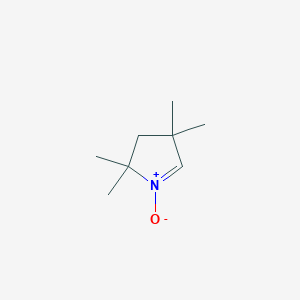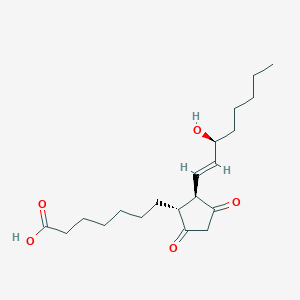
3,3,5,5-Tetrametil-1-pirrolina N-óxido
Descripción general
Descripción
3,3,5,5-Tetramethyl-1-pyrroline N-oxide (TMPO) is a pyrroline-based N-oxyl spin trap . It is described for use as a cell-permeable spin trap probe for Electron Spin Resonance (ESR) studies of biological systems .
Molecular Structure Analysis
The molecular formula of TMPO is C8H15NO . The molecular weight is 141.21 . The structure can be represented by the SMILES stringCC1(C)CC(C)(C)N+=C1 . Chemical Reactions Analysis
TMPO is widely used in ESR studies as a spin trap . It can effectively trap and identify various types of reactive free radicals, especially oxygen radicals .Physical and Chemical Properties Analysis
TMPO is a white to light yellow adhering crystalline chunk . It has a melting point of 58-61°C and a boiling point of 73°C at 1 mmHg . It is recommended to be stored at 0-10°C under inert gas .Aplicaciones Científicas De Investigación
Agente de Trampa de Espín
3,3,5,5-Tetrametil-1-pirrolina N-óxido, también conocido como TMPO, se usa comúnmente como un agente de trampa de espín . La trampa de espín es una técnica utilizada en espectroscopia de resonancia de espín electrónico (ESR) para detectar e identificar radicales libres de corta duración. El espectro ESR del this compound ha sido estudiado .
Resonancia Paramagnética Electrónica (EPR) Estudios
TMPO se usa como una sonda de trampa de espín permeable a las células para estudios EPR de sistemas biológicos . EPR es un método utilizado para estudiar materiales con electrones desapareados. La técnica es aplicable a una amplia gama de campos científicos, incluyendo física, química, biología y ciencia de los materiales.
Detección de Radicales Hidroxilo
En una aplicación específica, TMPO se ha utilizado para determinar si los radicales hidroxilo (.OH) se generan en la reacción de hipoxantina (HPX)-xantina oxidasa (XOD) . Esto es importante para comprender el papel de las especies reactivas de oxígeno en varios procesos biológicos y enfermedades.
Mecanismo De Acción
Target of Action
3,3,5,5-Tetramethyl-1-pyrroline N-oxide, also known as 2,2,4,4-tetramethyl-1-oxido-3H-pyrrol-1-ium, primarily targets hydroxyl radicals . Hydroxyl radicals are highly reactive species that can cause oxidative damage to various biological molecules, including proteins, lipids, and DNA .
Mode of Action
The compound acts as a spin trap , a type of molecule that can react with short-lived free radicals to form more stable products . These products can then be studied using electron paramagnetic resonance (EPR) spectroscopy . In this way, 3,3,5,5-Tetramethyl-1-pyrroline N-oxide helps to detect and identify free radicals .
Biochemical Pathways
For instance, it has been used to study the generation of hydroxyl radicals in the hypoxanthine-xanthine oxidase reaction .
Pharmacokinetics
It is described as a cell-permeable spin trap , suggesting that it can cross cell membranes and reach intracellular targets.
Result of Action
The primary result of the action of 3,3,5,5-Tetramethyl-1-pyrroline N-oxide is the formation of more stable products from free radicals . These products can be detected and studied using EPR spectroscopy, providing valuable information about the presence and behavior of free radicals .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3,3,5,5-Tetramethyl-1-pyrroline N-oxide plays a significant role in biochemical reactions. It is used as a spin trap in ESR studies to detect and identify free radicals . The compound interacts with free radicals, forming stable adducts that can be detected and analyzed .
Cellular Effects
The effects of 3,3,5,5-Tetramethyl-1-pyrroline N-oxide on cells are primarily related to its ability to trap free radicals. By trapping these radicals, it can prevent them from causing damage to cellular components, thereby influencing cell function
Molecular Mechanism
At the molecular level, 3,3,5,5-Tetramethyl-1-pyrroline N-oxide exerts its effects through its interactions with free radicals. It traps these radicals, forming stable adducts . This process can prevent the radicals from reacting with other molecules, thereby inhibiting potential damage to biomolecules, changes in gene expression, and alterations in enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
Propiedades
IUPAC Name |
2,2,4,4-tetramethyl-1-oxido-3H-pyrrol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9(10)6-7/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQARRULARNYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC([N+](=C1)[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143871 | |
| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10135-38-3 | |
| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010135383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10135-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)






![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)
